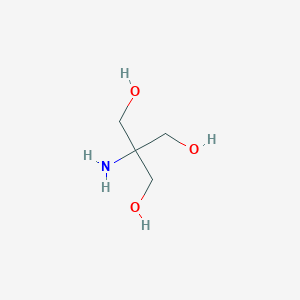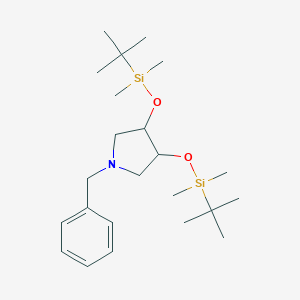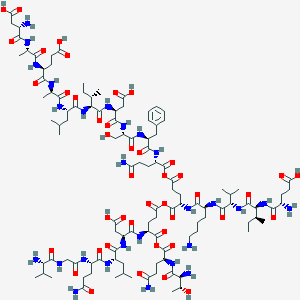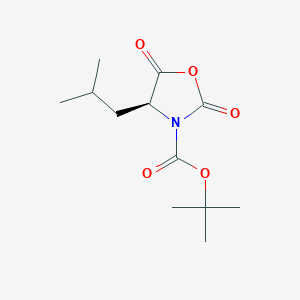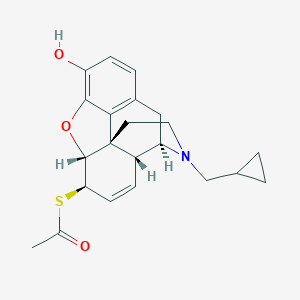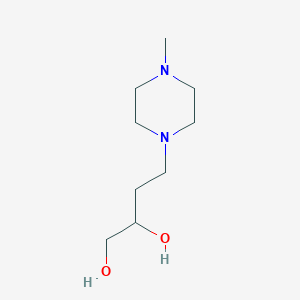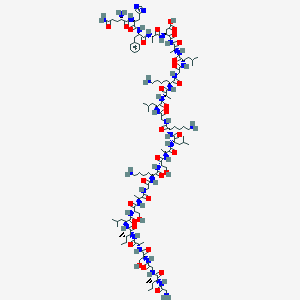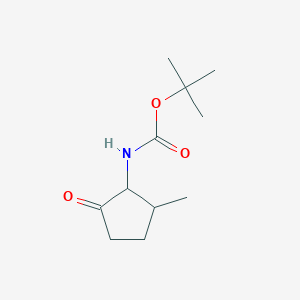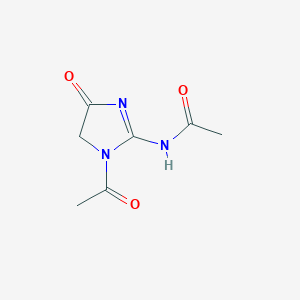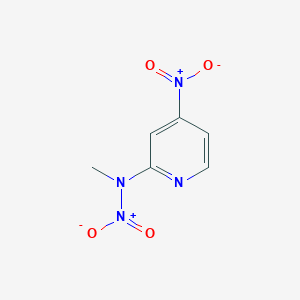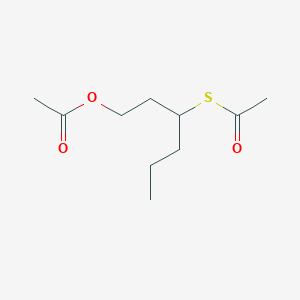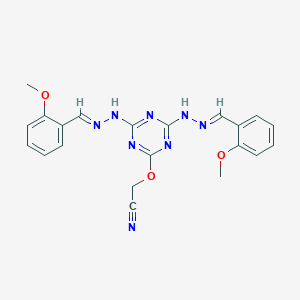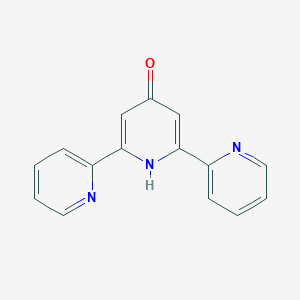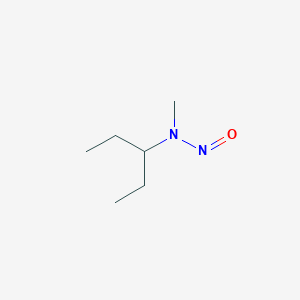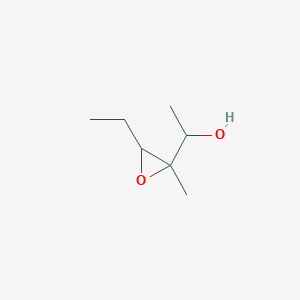
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol, also known as Ethyl vinyl carbinol (EVC), is a chemical compound that has been widely used in scientific research due to its unique properties. EVC is a colorless liquid that is soluble in water and organic solvents. It has been used in various fields of research, including biochemistry, pharmacology, and organic synthesis.
Mécanisme D'action
The mechanism of action of EVC is not fully understood. However, it is believed that EVC may act as a reactive intermediate in various chemical reactions. EVC has been shown to undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols.
Effets Biochimiques Et Physiologiques
EVC has been shown to have various biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties. EVC has also been shown to have antioxidant properties and may protect against oxidative stress. In addition, EVC has been shown to have anti-inflammatory properties and may reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
EVC has several advantages for use in lab experiments. It is a versatile compound that can be used as a solvent, reagent, and intermediate in organic synthesis. EVC is also readily available and inexpensive. However, EVC has some limitations for use in lab experiments. It is a highly reactive compound and may react with other compounds in the lab. EVC is also a flammable liquid and must be handled with care.
Orientations Futures
There are several future directions for research on EVC. One possible direction is the development of new synthetic methods for EVC. Another direction is the investigation of the mechanism of action of EVC. Further research is also needed to determine the full range of biochemical and physiological effects of EVC. Additionally, EVC may have potential applications in the development of new pharmaceuticals and natural products.
Méthodes De Synthèse
EVC can be synthesized by the reaction of ethylene oxide and acetaldehyde in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction takes place under mild conditions, and the yield of EVC is high. The purity of the product can be increased by distillation or recrystallization.
Applications De Recherche Scientifique
EVC has been used in various scientific research applications due to its unique properties. It has been used as a solvent, reagent, and intermediate in organic synthesis. EVC has also been used as a chiral auxiliary in asymmetric synthesis. In addition, EVC has been used in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
135185-96-5 |
|---|---|
Nom du produit |
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol |
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
1-(3-ethyl-2-methyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H14O2/c1-4-6-7(3,9-6)5(2)8/h5-6,8H,4H2,1-3H3 |
Clé InChI |
GKWAXOQNCCENFQ-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)(C)C(C)O |
SMILES canonique |
CCC1C(O1)(C)C(C)O |
Synonymes |
Oxiranemethanol, 3-ethyl--alpha-,2-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



